N-(3,4-dimethoxybenzyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Description

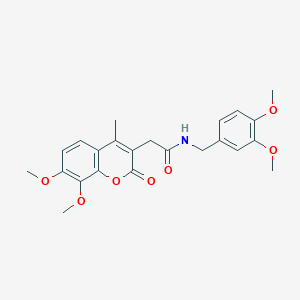

Structural Analysis of the Coumarin-Acetamide Hybrid Core

The molecular framework of this compound integrates two pharmacologically relevant motifs: a coumarin core and an acetamide side chain . The structural complexity arises from the strategic placement of methoxy groups and a methyl substituent, which collectively influence its electronic and steric properties.

Core Scaffold: 2H-Chromen-2-One

The coumarin nucleus (2H-chromen-2-one) consists of a benzopyrone system with a ketone oxygen at position 2. Key structural features include:

- 4-Methyl substituent : A methyl group at position 4 enhances hydrophobic interactions and stabilizes the planar conformation of the coumarin ring.

- 7,8-Dimethoxy groups : These substituents occupy adjacent positions on the benzene ring, donating electron density through resonance and altering reactivity at the ortho and para positions.

The IUPAC name, 2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide, reflects the numbering of substituents (Figure 1). The coumarin ring is nearly planar, with an RMS deviation of 0.0356 Å in analogous structures, favoring π-π stacking interactions in biological targets.

Table 1: Key Structural Parameters

| Feature | Description | Source |

|---|---|---|

| Molecular formula | C₂₃H₂₅NO₇ | |

| Molecular weight | 427.4 g/mol | |

| Coumarin substituents | 4-methyl, 7-OCH₃, 8-OCH₃ | |

| Acetamide side chain | N-(3,4-dimethoxybenzyl) |

Acetamide Side Chain: Conformational Flexibility

The acetamide moiety (-CH₂-C(=O)-NH-) links the coumarin core to a 3,4-dimethoxybenzyl group. This side chain introduces:

- Hydrogen-bonding capacity : The amide carbonyl and NH groups participate in hydrogen bonding with biological targets.

- Steric bulk : The 3,4-dimethoxybenzyl group creates a hydrophobic pocket, potentially enhancing binding specificity.

The SMILES string CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NCC3=CC(=C(C=C3)OC)OC highlights the connectivity of substituents. NMR and X-ray crystallography data for related compounds suggest that the benzyl group adopts a conformation perpendicular to the coumarin plane, minimizing steric clashes.

Properties

Molecular Formula |

C23H25NO7 |

|---|---|

Molecular Weight |

427.4 g/mol |

IUPAC Name |

2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide |

InChI |

InChI=1S/C23H25NO7/c1-13-15-7-9-18(28-3)22(30-5)21(15)31-23(26)16(13)11-20(25)24-12-14-6-8-17(27-2)19(10-14)29-4/h6-10H,11-12H2,1-5H3,(H,24,25) |

InChI Key |

VQZJPHMHJATPCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Biological Activity

N-(3,4-dimethoxybenzyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound belonging to the class of acetamides and coumarin derivatives. Its unique structure, characterized by multiple methoxy groups and a coumarin moiety, suggests significant potential for various biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structural features include:

- Benzyl Group : Substituted with two methoxy groups.

- Coumarin Moiety : Contains additional methoxy and methyl groups.

Biological Activities

Research indicates that compounds in this class often exhibit a range of biological activities. Notably:

- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals.

- Antimicrobial Properties : Studies have shown potential against various bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases such as Alzheimer's.

Compound IC50 (μM) Type of Inhibition N-(3,4-dimethoxybenzyl)-... TBD TBD Standard Reference 2.04 ± 0.05 Competitive

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

-

Synthesis : The compound is synthesized through multi-step reactions involving coumarin derivatives and benzylamine precursors.

- Reaction Conditions : Typically involves acetic anhydride and a base catalyst.

- In Vitro Studies : Various assays have demonstrated its potential efficacy in inhibiting microbial growth and reducing oxidative stress markers in cell cultures.

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

- Anti-Alzheimer Studies : A related study demonstrated that benzothiazole-acetamide derivatives exhibited significant AChE inhibition (IC50 = 0.08 ± 0.01 μM), suggesting that similar mechanisms may be present in this compound .

- Antimicrobial Activity : In a comparative study, derivatives with similar structural features were tested against common pathogens, showing promising results that warrant further investigation into N-(3,4-dimethoxybenzyl)-... .

Scientific Research Applications

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Properties : The presence of methoxy groups enhances its ability to scavenge free radicals, making it a candidate for antioxidant therapies.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

- Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic effects have shown promising results against various cancer cell lines, indicating selective cytotoxicity while sparing normal cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways relevant to disease progression. For instance, similar compounds have been noted to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.

Given its diverse biological activities, N-(3,4-dimethoxybenzyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new drugs targeting oxidative stress-related diseases or infections.

- Cancer Therapy : Due to its cytotoxic properties, it may be explored as a chemotherapeutic agent.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant activity of various coumarin derivatives and found that those with multiple methoxy groups exhibited significantly higher scavenging activity against free radicals compared to simpler derivatives.

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that this compound showed effective inhibition against Staphylococcus aureus, with further studies needed to elucidate its mechanism of action.

Case Study 3: Cytotoxicity Profile

A comparative analysis involving various structural analogs illustrated that this compound selectively induced apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells, positioning it as a promising candidate for further development in oncology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Chromenone Core Modifications

- Target Compound : Features a 2H-chromen-2-one (coumarin) core with methoxy groups at positions 7 and 8 and a methyl group at position 3.

- Analog 1 : 2-[2-(3,4-Dimethoxyphenyl)-6,8-dimethyl-4-oxo-chromen-3-yl]oxy-N-(2-methylphenyl)acetamide ()

Acetamide Side Chain Modifications

- Target Compound : Acetamide linked to a 3,4-dimethoxybenzyl group.

- Analog 2: (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide () Side Chain: Acetohydrazide with a nitro-substituted benzylidene group.

Tabulated Comparison of Key Compounds

Q & A

Basic: What are the established synthetic pathways for N-(3,4-dimethoxybenzyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, and what key reaction parameters influence yield?

The synthesis typically involves multi-step reactions starting with functionalized coumarin and benzylamine precursors. Key steps include:

- Coumarin core formation : Alkylation or condensation under acidic/basic conditions to introduce the 2-oxo-4-methyl group .

- Acetamide coupling : Activation of the carboxylic acid (e.g., using EDC/HOBt) followed by nucleophilic substitution with 3,4-dimethoxybenzylamine .

- Critical parameters :

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Discrepancies in bioactivity (e.g., IC₅₀ values in cytotoxicity assays) may arise from:

- Variability in assay conditions (e.g., cell line selection, incubation time).

- Purity thresholds : Impurities >5% can skew results; validate purity via HPLC (≥98%) and NMR .

- Mechanistic ambiguity : Use target-specific assays (e.g., kinase inhibition profiling) rather than broad phenotypic screens .

- Statistical rigor : Replicate experiments with n ≥ 3 and apply ANOVA to assess significance .

Advanced: What analytical strategies are recommended for confirming the stereochemical and conformational stability of this compound?

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., planar amide groups and dihedral angles between aromatic rings) .

- Dynamic NMR : Detects rotational barriers in the acetamide linkage under variable temperatures .

- Circular Dichroism (CD) : Monitors chiral stability in solution, critical for bioactive conformers .

Basic: What methodologies are employed to evaluate the compound’s pharmacokinetic properties in preclinical studies?

- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- Plasma protein binding : Equilibrium dialysis followed by MS detection .

Advanced: How can researchers optimize reaction conditions to suppress dimerization or oxidation byproducts during synthesis?

- Dimerization mitigation : Use bulky bases (e.g., DIPEA) to sterically hinder nucleophilic attack on reactive intermediates .

- Oxidation control : Conduct reactions under inert atmosphere (N₂/Ar) and add radical scavengers (e.g., BHT) .

- Real-time monitoring : Employ inline FTIR or TLC (silica GF₂₅₄) to track intermediate formation .

Advanced: What computational tools are suitable for predicting binding modes of this compound with putative biological targets?

- Molecular docking (AutoDock Vina) : Screen against crystallographic structures of kinases or GPCRs, prioritizing coumarin-binding pockets .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories, focusing on key residues (e.g., Asp/Fry motifs) .

- QSAR models : Train on coumarin-acetamide derivatives to predict ADMET profiles .

Basic: What are the documented thermal stability and storage requirements for this compound?

- Thermal stability : DSC shows decomposition >200°C; store at –20°C in amber vials to prevent photodegradation .

- Hygroscopicity : Dynamic vapor sorption (DVS) indicates negligible moisture uptake below 60% RH .

- Long-term stability : HPLC confirms >90% purity after 12 months under recommended conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.